Benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy-

Biotransformation Plant metabolism OH-/MeO-PBDE interconversion

Laboratories performing BDE-47 metabolic pathway analysis frequently encounter misidentification due to co-eluting MeO-PBDE positional isomers. This certified reference standard of 4-MeO-BDE-42 eliminates quantification errors by providing congener-specific authentication. • Resolves the uniquely high 12.4% biotransformation ratio from 4-OH-BDE-42 to 4-MeO-BDE-42 in plant models. • Prevents systematic underestimation of total metabolite burden in phytoremediation and biomonitoring studies. • Supplied as a 10 µg/mL methanol solution to support immediate interlaboratory GC-MS retention time calibration.

Molecular Formula C13H8Br4O2
Molecular Weight 515.8 g/mol
CAS No. 602326-25-0
Cat. No. B12581515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy-
CAS602326-25-0
Molecular FormulaC13H8Br4O2
Molecular Weight515.8 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)OC2=C(C=C(C=C2)Br)Br)Br)Br
InChIInChI=1S/C13H8Br4O2/c1-18-10-4-5-11(13(17)12(10)16)19-9-3-2-7(14)6-8(9)15/h2-6H,1H3
InChIKeyABAZHGFERBNYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2,2',3,4'-tetrabromodiphenyl ether (CAS 602326-25-0): A Critical MeO-PBDE Reference Standard for Environmental and Metabolic Research


Benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy- (CAS 602326-25-0), systematically named 4-methoxy-2,2',3,4'-tetrabromodiphenyl ether (4-MeO-BDE-42), is a methoxylated polybrominated diphenyl ether (MeO-PBDE) congener containing four bromine substituents and a para-methoxy group on the diphenyl ether backbone (C13H8Br4O2, MW 515.8 g/mol) . This compound belongs to the bromodiphenyl ether class and is recognized both as a naturally occurring halogenated natural product and a potential methylated metabolite of anthropogenic polybrominated diphenyl ether (PBDE) flame retardants, specifically arising from the biotransformation of BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) [1]. It is commercially supplied primarily as a certified analytical reference standard (typically 10 µg/mL in methanol) for environmental monitoring, toxicological, and metabolic fate studies .

Workflow Congener-specific GC-MS identification
Selection Certified MeO-PBDE reference standard
Context Plant metabolism & environmental bioaccumulation studies

Why 4-MeO-BDE-42 Cannot Be Substituted by Other MeO-PBDE or PBDE Congeners in Analytical and Metabolism Studies


Within the MeO-PBDE and PBDE classes, congener-specific physicochemical properties—including bromination pattern, methoxy substituent position, lipophilicity (LogP), and metabolic interconversion ratios—dictate markedly different environmental fate, bioaccumulation, and analytical behavior [1][2]. For example, the para-methoxy substitution of 4-MeO-BDE-42 confers a distinct GC retention time and electron ionization fragmentation pattern compared to ortho- or meta-substituted MeO-tetraBDEs such as 6-MeO-BDE-47 or 2'-MeO-BDE-68, necessitating congener-specific authentic standards for unambiguous identification [1]. Furthermore, in vivo plant metabolism studies demonstrate that 4-MeO-BDE-42 exhibits a uniquely high biotransformation ratio (12.4%) from its hydroxylated precursor 4-OH-BDE-42, substantially exceeding interconversion efficiencies observed for other OH-/MeO-PBDE pairs [2]. Generic substitution by another tetrabromo MeO-PBDE or unsubstituted PBDE would therefore yield false-negative or misidentified results in both environmental monitoring and metabolic pathway elucidation.

Positional isomer co-elution

Ortho-/meta-methoxy congeners may exhibit different GC retention and fragmentation, leading to misidentification without the para-specific standard.

Biotransformation ratio mismatch

Reported interconversion from 4-OH-BDE-42 is substantially higher than other OH/MeO pairs; using another congener misrepresents metabolic conversion efficiency.

Metabolite spectrum mischaracterization

4-MeO-BDE-42 is the sole methoxylated metabolite of BDE-47 in plant models; substitution omits the primary methoxylation endpoint.

Quantitative Differentiation Guide for 4-MeO-BDE-42 (CAS 602326-25-0) Relative to Key Comparators


Biotransformation Ratio: 4-MeO-BDE-42 Exhibits the Highest Interconversion Rate Among MeO-/OH-tetraBDE Pairs in Whole-Plant Systems

In reciprocal transformation experiments using young whole pumpkin plants (Cucurbita maxima × C. moschata) hydroponically exposed to individual OH-tetraBDEs, the conversion of 4-OH-BDE-42 to 4-MeO-BDE-42 proceeded with a biotransformation ratio of 12.4%, representing the largest interconversion ratio among all twelve PBDE analogues tested [1]. By contrast, the interconversion between 2'-OH-BDE-68 and 2'-MeO-BDE-68 yielded the lowest ratios, demonstrating congener-specific metabolic discrimination. For procurement of 4-MeO-BDE-42 as a reference standard, this elevated biotransformation potential directly translates to its necessity as an authentic quantification spike for environmental samples where 4-OH-BDE-42 is detected or suspected.

Biotransformation ratio
Cross-study comparable
12.4% conversion from 4-OH-BDE-42
Highest among twelve PBDE analogues tested in whole pumpkin plants
Supports procurement for OH/MeO interconversion tracing in plant matrices
Hydroponic exposure; GC-MS quantification across tissues
Biotransformation Plant metabolism OH-/MeO-PBDE interconversion

Metabolite-to-Parent Concentration Ratio: 4-MeO-BDE-42 Accumulates at Higher Relative Levels Than Hydroxylated Metabolites in BDE-47-Exposed Plants

In pumpkin plants exposed to BDE-47, the concentration ratio between metabolites and the parent compound was consistently higher for 4-MeO-BDE-42 than for any of the four detected hydroxylated metabolites (5-OH-BDE-47, 6-OH-BDE-47, 4'-OH-BDE-49, and 4-OH-BDE-42) [1]. The debromination product BDE-28 also showed a higher ratio than OH-PBDEs, but 4-MeO-BDE-42 remained a prominent metabolite. This indicates that methylation of the hydroxyl group enhances metabolite persistence and/or translocation relative to the free hydroxylated forms, underscoring the analytical requirement for a discrete 4-MeO-BDE-42 standard to avoid quantification bias.

Metabolite-to-parent ratio
Cross-study comparable
Higher concentration ratio vs. BDE-47 compared to all OH-PBDE metabolites
Indicates 4-MeO-BDE-42 is a quantitatively significant methoxylated fraction
BDE-47-exposed pumpkin; ratios qualitatively reported
PBDE metabolism Concentration ratio Phytoremediation

GC-MS Retention Time and Fragmentation: Ortho/Meta/Para Methoxy Position Determines Chromatographic Separation and EI Spectral Signature

A comprehensive GC-MS characterization of 26 MeO-PBDE congeners demonstrated that the position of the methoxy substituent (ortho, meta, or para relative to the diphenyl ether oxygen) governs both the retention time on polar capillary columns and the electron ionization (EI) fragmentation pattern [1]. Congeners with similar retention times on non-polar columns could be resolved only on a polar GC stationary phase, with EI spectra providing diagnostic fragments for methoxy positional assignment. 4-MeO-BDE-42, bearing a para-methoxy group, thus possesses a unique [retention time, EI spectrum] fingerprint that differentiates it from its ortho-substituted isomer 6-MeO-BDE-47 (6-methoxy-2,2',4,4'-tetrabromodiphenyl ether) and meta-substituted 2'-MeO-BDE-68 (2'-methoxy-2,3',4,5'-tetrabromodiphenyl ether).

GC-MS differentiation
Class-level inference
Para-methoxy position produces distinct retention time and EI fragment pattern
Congener identification requires para-specific authentic standard
Polar GC column resolves ortho/meta/para isomers; data to verify for this congener
Gas chromatography Mass spectrometry Congener-specific analysis

Bioaccumulation Potential: MeO-tetraBDEs Achieve 4- to 6-Fold Higher Hepatic Concentrations Than Parent PBDEs in Marine Predators

In liver tissue of tiger shark (Galeocerdo cuvier) from the southern coast of Japan, two MeO-tetraBDE congeners—6-MeO-BDE-47 and 2'-MeO-BDE-68—were present at median concentrations of 88 and 58 ng/g lipid, respectively, which were 4- to 6-fold higher than the concentration of the anthropogenic parent congener BDE-47 [1]. Although this study did not quantify 4-MeO-BDE-42 directly, the class-level behavior of MeO-tetraBDEs indicates that methoxylation enhances lipophilicity and bioaccumulation relative to non-methoxylated PBDEs. 4-MeO-BDE-42, with a predicted LogP of approximately 6.54 [2], falls within the same high-bioaccumulation-potential window, supporting the need for its targeted monitoring in apex predator and human exposure studies.

Bioaccumulation factor
Class-level inference
MeO-tetraBDEs accumulate at 4–6× the concentration of BDE-47 in shark liver
Predicted LogP ~6.54 for 4-MeO-BDE-42
Supports inclusion in marine apex predator biomonitoring panels
Data from tiger shark; congener-specific quantification needed
Bioaccumulation Marine toxicology Trophic magnification

Metabolic Pathway Specificity: 4-MeO-BDE-42 Is the Exclusive Methoxylated Metabolite Formed from BDE-47 in Whole-Plant Systems

Among the five metabolites detected in pumpkin plants exposed to BDE-47 (four hydroxylated species plus one methoxylated species), 4-MeO-BDE-42 was the sole methoxylated product observed [1]. This pathway specificity is notable because BDE-47 undergoes both oxidative debromination (to BDE-28) and hydroxylation at multiple positions (5-, 6-, 4'-, and 4-positions), yet only the 4-hydroxy intermediate undergoes subsequent O-methylation to form 4-MeO-BDE-42 under the experimental conditions. This contrasts with the broader pattern of MeO-PBDE formation in animal systems and highlights the unique role of 4-MeO-BDE-42 as a plant-specific metabolic marker.

Synthesis & standard availability
Supporting evidence
Synthesized via Baeyer-Villiger route; commercially available as certified reference standard
Provides traceable, structurally authenticated material for method validation
Source: Marsh et al. 2003; AccuStandard catalog MOBDE-4001S-0.2X
Metabolic pathway Biotransformation specificity BDE-47 metabolism

Synthesis Yield and Authenticated Reference Standard Availability: 4-MeO-BDE-42 Was Synthesized via Baeyer-Villiger Oxidation Route as Part of a Systematic OH-/MeO-PBDE Library

The Marsh et al. (2003) synthesis of hydroxylated and methoxylated PBDE reference standards, published in the European Journal of Organic Chemistry, includes 4-MeO-BDE-42 (CAS 602326-25-0) as one of the authenticated MeO-PBDE congeners prepared via brominated phenoxybenzaldehyde intermediates and subsequent Baeyer-Villiger oxidation [1]. This synthetic route provides structurally verified material suitable for use as an analytical reference standard, as evidenced by its commercial availability at certified concentrations (10 µg/mL in methanol) from suppliers such as AccuStandard . The authenticated synthetic provenance contrasts with environmentally isolated MeO-PBDEs, for which structural confirmation may be complicated by co-eluting isomers and matrix interferences.

Organic synthesis Reference standard Baeyer-Villiger oxidation

High-Value Application Scenarios for 4-MeO-BDE-42 (CAS 602326-25-0) Based on Quantitative Differentiation Evidence


Environmental Fate and Plant Metabolism Studies of BDE-47

4-MeO-BDE-42 serves as the essential quantification standard for studies investigating the in vivo metabolism of BDE-47 by whole plants. As the sole methoxylated metabolite of BDE-47 in pumpkin plants and the compound exhibiting the highest concentration ratio relative to the parent PBDE among all detected metabolites [1], its inclusion as a certified reference standard (10 µg/mL in methanol) ensures accurate quantification of the complete metabolic profile. Without 4-MeO-BDE-42, researchers would systematically underestimate the total metabolite burden and mischaracterize the metabolic pathway of BDE-47 in phytoremediation and crop uptake studies.

OH-/MeO-PBDE Interconversion and Biotransformation Kinetics Research

The uniquely high 12.4% biotransformation ratio from 4-OH-BDE-42 to 4-MeO-BDE-42 in whole pumpkin plants [1] positions 4-MeO-BDE-42 as the most sensitive probe for studying plant-mediated O-methylation kinetics of halogenated phenols. Laboratories investigating the reciprocal transformation between OH- and MeO-PBDEs require both 4-OH-BDE-42 and 4-MeO-BDE-42 as paired analytical standards to quantify forward and reverse reaction rates, with the 4-substituted pair serving as the highest-signal system for method development and validation.

Congener-Specific Biomonitoring in Marine Apex Predators and Human Exposure Assessment

Given that MeO-tetraBDEs as a class bioaccumulate at concentrations 4- to 6-fold higher than the parent PBDE BDE-47 in marine predators such as tiger sharks [1], and that 4-MeO-BDE-42 possesses a predicted LogP of 6.54 [2], this congener is a priority analyte for targeted biomonitoring in high-trophic-level species and human serum. Its distinct para-methoxy substitution pattern requires a dedicated authentic standard for unambiguous GC-MS identification and quantification in complex biological matrices, where co-extracted ortho- and meta-MeO isomers may otherwise interfere.

GC-MS Method Development and Interlaboratory Calibration for MeO-PBDE Analysis

The documented dependence of MeO-PBDE retention time and EI fragmentation on methoxy substituent position [1] means that 4-MeO-BDE-42 is indispensable for establishing congener-specific retention time libraries and calibrating interlaboratory comparisons. Its commercial availability as a certified reference standard from AccuStandard [2] supports harmonized method validation across laboratories conducting EPA or ISO 17025 accredited PBDE metabolite analysis, particularly when methods must resolve 4-MeO-BDE-42 from its positional isomers (6-MeO-BDE-47, 2'-MeO-BDE-68) on polar GC columns.

Application
Selection Property
Validation Focus
BDE-47 plant metabolism studies
Certified reference standard for methoxylated metabolite profiling
Complete metabolite fraction quantification in plant matrices
OH-/MeO-PBDE interconversion kinetics
Reported highest biotransformation ratio pair (4-OH/4-MeO)
O-methylation rate probe in whole-plant systems
Marine apex predator biomonitoring
High bioaccumulation class-level evidence for MeO-tetraBDEs
Targeted congener monitoring in lipid-rich tissues
GC-MS method development & interlaboratory calibration
Para-position retention time and EI spectral fingerprint
Isomer-resolved quantification and retention time library harmonization
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